3-Azidopropionic Acid Sulfo-NHS Ester structure and properties
3-Azidopropionic Acid Sulfo-NHS Ester structure and properties
An In-Depth Technical Guide to 3-Azidopropionic Acid Sulfo-NHS Ester: Structure, Properties, and Advanced Bioconjugation Protocols
Executive Summary
3-Azidopropionic Acid Sulfo-NHS Ester is a heterobifunctional crosslinking reagent that serves as a critical bridge between traditional amine-reactive chemistry and the powerful, bioorthogonal click chemistry paradigm. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of its core properties and functionalities. We will dissect its dual-reaction mechanism, offering not just protocols, but the underlying scientific rationale for each step. This ensures that researchers, scientists, and drug development professionals can implement these techniques with a clear understanding of the critical parameters for success, leading to robust and reproducible results in applications ranging from antibody-drug conjugation to advanced proteomics.
The Strategic Advantage of Dual-Functionality in Bioconjugation
Modern biological research and therapeutic development frequently require the precise, covalent linking of two or more distinct molecules, a process known as bioconjugation. While numerous methods exist, challenges such as low efficiency, harsh reaction conditions, and lack of specificity can compromise the integrity of sensitive biomolecules. 3-Azidopropionic Acid Sulfo-NHS Ester is engineered to overcome these hurdles by providing a two-stage chemical functionality.
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Stage 1 (Amine-Reactive): The Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester provides a reliable method for covalently attaching the linker to proteins, antibodies, or any other molecule bearing a primary amine. The integrated sulfonate group is a key design feature, rendering the molecule water-soluble and eliminating the need for organic co-solvents that can denature proteins.[1][2]
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Stage 2 (Bioorthogonal): The azide (-N₃) group is a small, metabolically stable, and essentially inert functional group within biological systems. It serves as a reactive handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for a highly specific and efficient secondary conjugation to a molecule bearing an alkyne group.[3][4]
This two-step approach decouples the initial protein modification from the final conjugation, allowing each reaction to be optimized under its ideal conditions.
Core Physicochemical Properties
A thorough understanding of the reagent's properties is fundamental to its successful application. The structure consists of an azide head, a short propionyl spacer, and an amine-reactive Sulfo-NHS ester tail.

Figure 1. Chemical Structure of 3-Azidopropionic Acid Sulfo-NHS Ester (Sodium Salt).
All quantitative data are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | sodium 1-((3-azidopropanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate | [3][5] |
| CAS Number | 2055198-09-7 (Sodium Salt) | [3][4][5] |
| Molecular Formula | C₇H₇N₄NaO₇S | [3][5] |
| Molecular Weight | ~314.20 g/mol | [3][6] |
| Appearance | Solid powder | [3] |
| Solubility | Water-soluble, Soluble in DMSO | [3][4] |
| Storage Conditions | Long-term: -20°C; Short-term (days to weeks): 0-4°C. Keep dry and dark. | [3] |
The Chemistry of Conjugation: A Tale of Two Reactions
The utility of this linker is rooted in its two distinct chemical reactivities. Mastering both is key to successful bioconjugation.
The Sulfo-NHS Ester: Amine Acylation
N-hydroxysuccinimide esters are a cornerstone of bioconjugation, valued for their selective reactivity towards primary aliphatic amines, such as the side chain of lysine residues in proteins.[7][8] The reaction proceeds via nucleophilic attack from the unprotonated amine on the ester's carbonyl carbon, forming a stable amide bond and releasing Sulfo-NHS as a byproduct.[7]
Diagram 2. The CuAAC "click" reaction mechanism.
Expertise in Action:
The beauty of the CuAAC reaction lies in its bioorthogonality; azides and alkynes do not react with native biological functional groups, ensuring the reaction proceeds only between the intended partners. [9]For applications involving living cells or where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using a strained alkyne like dibenzocyclooctyne (DBCO) is an excellent catalyst-free alternative. [10][11]
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, with built-in rationale for each step.
Protocol 1: Azide-Labeling of an Antibody
This workflow describes the introduction of azide functional groups onto an antibody using 3-Azidopropionic Acid Sulfo-NHS Ester.
Diagram 3. Experimental workflow for protein azide labeling.
Methodology:
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Reagent Preparation:
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Antibody Solution: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer, such as 0.1 M sodium phosphate, pH 8.3-8.5. [12]Rationale: This concentration range is optimal for labeling efficiency, and the buffer choice prevents quenching of the reagent.
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Linker Stock Solution: Immediately before use, dissolve the 3-Azidopropionic Acid Sulfo-NHS Ester in water or amine-free DMSO to a concentration of 10 mg/mL. Aqueous solutions should be used immediately, while DMSO stocks can be stored at -20°C for 1-2 months. [12]Rationale: The NHS ester is susceptible to hydrolysis, so fresh preparation is critical for maximum reactivity.
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Calculating Reagent Molar Excess:
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Determine the molar quantity of the antibody.
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A 5- to 20-fold molar excess of the Sulfo-NHS ester linker over the antibody is a common starting point for optimization.
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mg of Linker = (moles of Antibody) * (Molar Excess) * (MW of Linker)
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Rationale: A molar excess drives the reaction towards completion, but an excessive amount can lead to over-labeling or precipitation. Empirical optimization is recommended.
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Labeling Reaction:
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Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.
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Incubate the reaction for 1-4 hours at room temperature or overnight on ice. [12] * Rationale: Room temperature incubation is faster, but incubation on ice can be beneficial for particularly sensitive proteins.
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Purification:
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Remove excess, non-reacted linker and the Sulfo-NHS byproduct using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a suitable storage buffer (e.g., PBS pH 7.4). [1] * Rationale: Purification is essential to prevent the unreacted linker from interfering with downstream applications.
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Characterization (Optional but Recommended):
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Confirm the presence of the azide group using a downstream click reaction with a small alkyne-fluorophore and analyzing the product by SDS-PAGE or mass spectrometry.
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Protocol 2: Two-Step Conjugation via CuAAC
This protocol describes the "clicking" of the azide-labeled antibody (from Protocol 1) to an alkyne-functionalized molecule (e.g., an alkyne-biotin probe).
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